molecular formula C15H14Cl2N2O B2500260 3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide CAS No. 304672-39-7

3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide

Cat. No. B2500260
CAS RN: 304672-39-7
M. Wt: 309.19
InChI Key: JSGZZXRTVADUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is a synthetic opioid, also known as AH-7921 . It was developed in the mid-1970s and has approximately 80% of morphine’s µ-agonist activity . It has been associated with several fatal intoxications .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide”, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is complex. It is a structural isomer of the earlier opioid AH-7921 . More detailed information about its molecular structure can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” are not explicitly mentioned in the search results. For detailed properties, databases like ChemSpider can be referred to.

Scientific Research Applications

Pain Management and Analgesia

AH-7921 has been investigated for its analgesic properties. As a synthetic opioid, it interacts with the mu-opioid receptors in the central nervous system, potentially providing pain relief. Researchers have explored its efficacy and safety profile in preclinical and clinical studies .

Neuropharmacology and Receptor Binding

Understanding the binding affinity of AH-7921 to various receptors is crucial. Studies have examined its interactions with opioid receptors (mu, kappa, and delta), as well as its effects on neurotransmitter release. These investigations shed light on its potential therapeutic applications and side effects .

Toxicology and Risk Assessment

AH-7921 has raised concerns due to its psychoactive properties. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment, evaluating its health and social risks. Researchers assessed its toxicity, abuse potential, and potential for dependence. This information informs regulatory decisions and public health policies .

Designer Drug and New Psychoactive Substance Research

As a novel psychoactive substance, AH-7921 falls into the category of designer drugs. Researchers have studied its synthesis, metabolism, and pharmacokinetics. Understanding its structure-activity relationship helps predict its effects and identify potential analogs or derivatives .

Forensic Toxicology and Detection Methods

AH-7921 has been encountered in forensic cases, including drug-related deaths. Developing reliable detection methods (e.g., liquid chromatography-mass spectrometry) is essential for identifying its presence in biological samples. Researchers work on improving sensitivity and specificity for accurate toxicological analysis .

Treatment of Opioid Use Disorder

While AH-7921 itself is not approved for medical use, its study contributes to our understanding of opioid pharmacology. Insights gained from its receptor interactions may inform the development of safer and more effective medications for opioid use disorder treatment .

Mechanism of Action

“3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” acts as an agonist on the opioid µ-receptor with a potency approximately 80% of morphine . It produces antinociceptive effects, decreases respiratory rate, and decreases pulse rate .

Safety and Hazards

“3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide” is associated with several health risks. It has been involved in several fatal intoxications . After these incidents, it was scheduled as a narcotic and largely disappeared from the illicit market .

properties

IUPAC Name

3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(2)12-6-4-11(5-7-12)18-15(20)10-3-8-13(16)14(17)9-10/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGZZXRTVADUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(4-(dimethylamino)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.